molecular formula C18H16F2N2OS B2696268 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 851807-16-4

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B2696268
M. Wt: 346.4
InChI Key: KPBTWIUAYMJJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H16F2N2OS and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds involves the synthesis and spectroscopic analysis of novel heterocyclic compounds. For example, the preparation and structural elucidation of imidazo[2,1-b][1,3,4]thiadiazoles and their derivatives highlight the interest in synthesizing new compounds with potential biological activities. These studies often include detailed spectroscopic analyses (e.g., IR, NMR, X-ray crystallography) to determine the molecular structures and to understand the intermolecular interactions within these compounds (Banu et al., 2013; Banu et al., 2014).

Antimicrobial and Anticancer Activities

Several studies focus on the synthesis of novel compounds and their evaluation for antimicrobial and anticancer activities. This includes the development of Schiff bases and thiazole derivatives with demonstrated in vitro antimicrobial efficacy against various pathogens. Such research underscores the potential of these compounds in developing new therapeutic agents (Puthran et al., 2019; Mahmoud et al., 2021).

Antioxidant Properties and Biological Evaluations

Research also delves into the evaluation of biological activities, such as antioxidant properties and enzyme inhibition capabilities, of synthesized compounds. The studies often explore the compounds' potential as inhibitors of enzymes or their ability to modulate biological pathways, demonstrating the broader application of these chemicals in understanding and manipulating biological systems (Satheesh et al., 2017).

Crystal Structure and Molecular Docking

Investigations into the crystal structure of synthesized compounds provide a foundation for understanding their chemical behavior and potential interactions with biological molecules. Molecular docking studies are often conducted to predict the interaction between these compounds and target proteins, offering insights into their potential therapeutic uses (Jin et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c19-15-7-5-13(6-8-15)11-17(23)22-10-9-21-18(22)24-12-14-3-1-2-4-16(14)20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBTWIUAYMJJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone

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